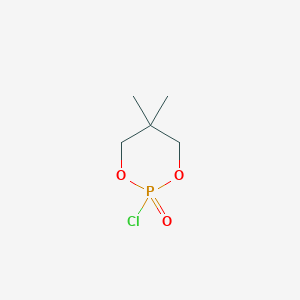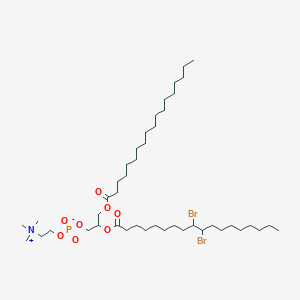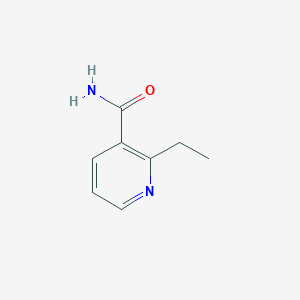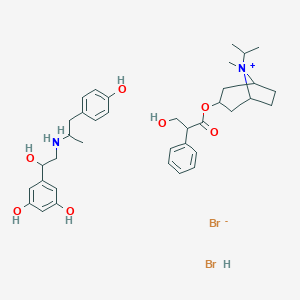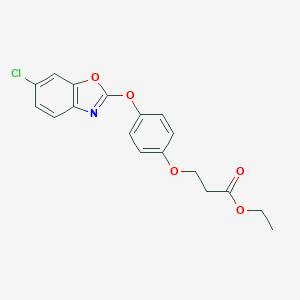
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, this compound has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of symptoms in animal models.
Advantages and Limitations for Lab Experiments
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, this compound could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound could be studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form this compound. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, this compound has been investigated as a potential building block for the synthesis of novel materials with unique properties.
Properties
| 116573-18-3 | |
Molecular Formula |
C18H16ClNO5 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


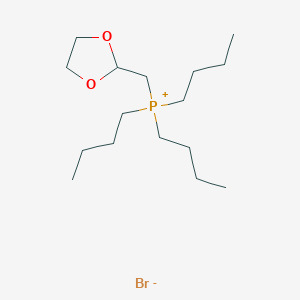

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

